{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine
CAS No.: 1042573-52-3
Cat. No.: VC2624199
Molecular Formula: C13H19F2NO
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042573-52-3 |
|---|---|
| Molecular Formula | C13H19F2NO |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | N-[1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C13H19F2NO/c1-9(2)8-16-10(3)11-5-4-6-12(7-11)17-13(14)15/h4-7,9-10,13,16H,8H2,1-3H3 |
| Standard InChI Key | AJENVKWBFPCITC-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(C)C1=CC(=CC=C1)OC(F)F |
| Canonical SMILES | CC(C)CNC(C)C1=CC(=CC=C1)OC(F)F |
Introduction
Chemical Identification and Basic Properties
The chemical identity of {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine is established through several standardized identifiers used in chemical databases and research literature. This section examines the fundamental properties and identifiers of this compound.
Nomenclature and Identifiers
The compound {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine is also known by its IUPAC name N-[1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropan-1-amine. This systematic name provides a precise description of the molecular structure according to international chemical naming conventions. The compound has been assigned the CAS registry number 1042573-52-3, which serves as a unique identifier in chemical databases and regulatory documentation .
Additional identifiers include the PubChem Compound ID 43200694, which facilitates access to the compound's information in the PubChem database maintained by the National Center for Biotechnology Information (NCBI). For computational chemistry and database searches, standard InChI and InChIKey identifiers have been assigned as InChI=1S/C13H19F2NO/c1-9(2)8-16-10(3)11-5-4-6-12(7-11)17-13(14)15/h4-7,9-10,13,16H,8H2,1-3H3 and AJENVKWBFPCITC-UHFFFAOYSA-N, respectively.
Physical and Chemical Properties
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine has a molecular weight of 243.29 g/mol, calculated based on its molecular formula C13H19F2NO. The molecular structure includes a difluoromethoxy group attached to a phenyl ring, along with an ethyl linker connecting to a secondary amine functionality bonded to a 2-methylpropyl group.
Several chemical representations are used to describe the structure, including SMILES notation: CC(C)CNC(C)C1=CC(=CC=C1)OC(F)F. This compound contains several functional groups that influence its chemical reactivity, including the difluoromethoxy group, which contains two fluorine atoms bonded to a carbon atom, and an amine group that can participate in various chemical reactions.
Structural Characteristics
The molecular structure of {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine features distinct functional groups that contribute to its chemical behavior and potential applications. This section examines these structural elements in detail.
Functional Group Analysis
The compound contains several key functional groups that define its chemical identity and reactivity profiles. The difluoromethoxy (-OCF2H) group attached to the phenyl ring is particularly noteworthy as it contains a carbon atom bonded to two fluorine atoms and an oxygen atom. This functional group contributes to the compound's lipophilicity and can influence its metabolic stability, important considerations in pharmaceutical research.
The secondary amine (-NH-) serves as a connecting point between the aromatic portion of the molecule and the aliphatic 2-methylpropyl group. This nitrogen atom can act as both a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets. The 2-methylpropyl (isobutyl) group increases the lipophilicity of the molecule and provides steric bulk that can influence binding interactions.
Structural Comparison to Related Compounds
Several structurally related compounds can provide insights into the properties of {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine. For instance, 1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine shares the difluoromethoxy-phenyl moiety but contains a simpler amine functionality . Similarly, compounds like (2R)-1-[3-(difluoromethoxy)phenyl]propan-2-amine contain the same difluoromethoxy-phenyl group with variations in the amine portion .
Another related compound is 1-(3-Difluoromethoxy-phenyl)-2-methyl-propan-1-one, which contains a carbonyl group instead of the amine functionality . Comparing these structures reveals how subtle modifications to the core scaffold can potentially influence physicochemical properties and biological activities.
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